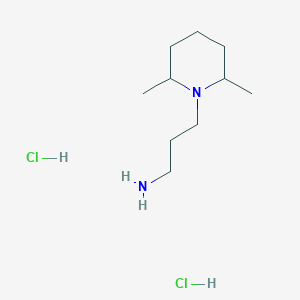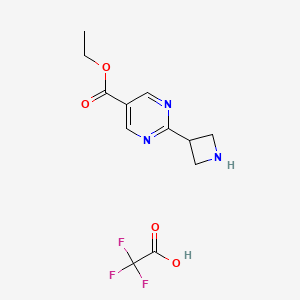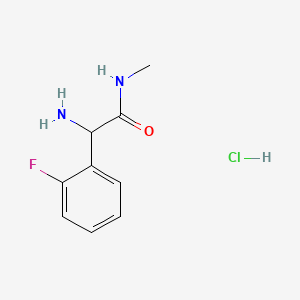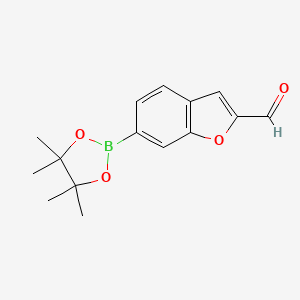
2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the 2-chlorophenyl acetic acid with the benzothiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it to the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(2-chlorophenyl)-N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group at the 6-position of the benzothiazole ring in 2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide distinguishes it from similar compounds. This functional group can influence the compound’s electronic properties, solubility, and ability to interact with biological targets, making it a unique and valuable compound for various applications.
特性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-11-6-7-13-14(9-11)22-16(18-13)19-15(20)8-10-4-2-3-5-12(10)17/h2-7,9H,8H2,1H3,(H,18,19,20) |
InChIキー |
IJFSPPDUYKSCHF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)





![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
